molecular formula C11H16O4 B1248800 7-Deoxyloganetin

7-Deoxyloganetin

Cat. No. B1248800
M. Wt: 212.24 g/mol
InChI Key: GGFAHFSRIITJIJ-NONSRLQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-deoxyloganetin is an iridoid monoterpenoid that is the methyl ester of 7-deoxyloganetic acid. It has a role as a plant metabolite. It is a cyclopentapyran, an iridoid monoterpenoid, a methyl ester and a lactol. It derives from a 7-deoxyloganetic acid.

Scientific Research Applications

1. Iridoid Biosynthesis in Plants

7-Deoxyloganetin plays a crucial role in the biosynthesis of iridoids, a group of secondary metabolites found in various medicinal plants. Research has identified enzymes like glucosyltransferases that specifically act on this compound, indicating its importance in plant metabolic pathways. For instance, a study on Lonicera japonica cells highlighted the enzyme's preference for this compound in glucosylation processes, underscoring its role in the biosynthesis of loganin and related compounds (Yamamoto et al., 2002).

2. Role in the Synthesis of Monoterpenoid Indole Alkaloids

The compound is also significant in the synthesis of monoterpenoid indole alkaloids (MIAs), which are important for their therapeutic properties. A study demonstrated the function of this compound acid synthase in the three-step oxidation process, vital for forming 7-deoxyloganetic acid, a precursor in MIA biosynthesis (Salim et al., 2014).

3. Potential Therapeutic Applications

Though not directly related to this compound, research on compounds in the same chemical family or biosynthetic pathway can hint at potential therapeutic applications. For instance, studies on iridoids and related compounds have explored their roles in alleviating depressive-like behavior and their impact on various biochemical processes in the body. However, it is crucial to note that these studies do not directly involve this compound but are relevant due to their connection in biochemical pathways and structural similarities (Nashwa Amin et al., 2020).

properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

methyl (1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C11H16O4/c1-6-3-4-7-8(10(12)14-2)5-15-11(13)9(6)7/h5-7,9,11,13H,3-4H2,1-2H3/t6-,7+,9+,11+/m0/s1

InChI Key

GGFAHFSRIITJIJ-NONSRLQASA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deoxyloganetin
Reactant of Route 2
7-Deoxyloganetin
Reactant of Route 3
Reactant of Route 3
7-Deoxyloganetin
Reactant of Route 4
7-Deoxyloganetin
Reactant of Route 5
7-Deoxyloganetin
Reactant of Route 6
7-Deoxyloganetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.